Salmon Calcitonin vs. Human Calcitonin: Osteoclast Inhibition Potency
Salmon calcitonin demonstrates a 100-fold higher potency than human calcitonin in inhibiting osteoclast function, as measured by actin ring disruption in mouse osteoclast cultures [1]. Additionally, salmon calcitonin exhibits a 3-4-fold higher affinity for the human calcitonin receptor compared to human calcitonin in recombinant receptor binding assays [2].
| Evidence Dimension | Osteoclast inhibition potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 2 × 10^-13 M |
| Comparator Or Baseline | Human calcitonin: EC50 = 3 × 10^-11 M |
| Quantified Difference | 100-fold higher potency |
| Conditions | Actin ring formation assay in mouse osteoclast cultures |
Why This Matters
Higher potency at the receptor level translates to lower required doses for therapeutic effect, reducing systemic exposure and potentially improving tolerability.
- [1] Yamashita T, Udagawa N, Thirukonda GJ, Uehara S, Yamauchi H, Suzuki N, et al. Platypus and opossum calcitonins exhibit strong activities, similar to those of salmon calcitonin. Bone. 2017;105:125-133. View Source
- [2] Kuestner RE, Elrod RD, Grant FJ, Hagen FS, Kuijper JL, Matthewes SL, et al. Cloning and characterization of an abundant subtype of the human calcitonin receptor. Mol Pharmacol. 1994;46(2):246-55. View Source
